![molecular formula C13H26N2O2 B1522557 tert-butyl N-[(1-amino-2-methylcyclohexyl)methyl]carbamate CAS No. 1269152-52-4](/img/structure/B1522557.png)
tert-butyl N-[(1-amino-2-methylcyclohexyl)methyl]carbamate
Overview
Description
“tert-butyl N-[(1-amino-2-methylcyclohexyl)methyl]carbamate” is a chemical compound with the molecular formula C13H26N2O2 . It is an oil at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H26N2O2/c1-10-7-5-6-8-13(10,14)9-15-11(16)17-12(2,3)4/h10H,5-9,14H2,1-4H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 242.36 . It is an oil at room temperature .Scientific Research Applications
Synthesis of N-Boc-Protected Anilines
The compound is utilized in palladium-catalyzed synthesis processes to create N-Boc-protected anilines, which are important intermediates in pharmaceutical and organic synthesis .
Synthesis of Tetrasubstituted Pyrroles
It serves as a precursor in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position, expanding the versatility of pyrrole derivatives in chemical synthesis .
Intermediate for Pyrazole Derivatives
The compound is involved in synthetic routes to create pyrazole derivatives, which have applications ranging from agrochemicals to pharmaceuticals .
Research and Development
While specific applications for “tert-butyl N-[(1-amino-2-methylcyclohexyl)methyl]carbamate” are not detailed in the search results, related compounds are often used in scientific research for developing new synthetic methods and materials .
Pharmaceutical Applications
Compounds similar to “tert-butyl N-[(1-amino-2-methylcyclohexyl)methyl]carbamate” are used in pharmaceutical research, particularly in the development of new drugs and active pharmaceutical ingredients (APIs) .
Safety and Hazards
The compound is classified as a danger according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl N-[(1-amino-2-methylcyclohexyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10-7-5-6-8-13(10,14)9-15-11(16)17-12(2,3)4/h10H,5-9,14H2,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCOPBUSXKFUTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1(CNC(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(1-amino-2-methylcyclohexyl)methyl]carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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